molecular formula C12H16O3SSi B14349904 4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione CAS No. 94445-47-3

4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione

Cat. No.: B14349904
CAS No.: 94445-47-3
M. Wt: 268.41 g/mol
InChI Key: CBUTWWGOPSIXPQ-UHFFFAOYSA-N
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Description

4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione is an organosilicon compound featuring a trimethylsilyl group attached to a benzothiopyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione typically involves the reaction of a benzothiopyranone derivative with a trimethylsilylating agent. Common reagents used for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the benzothiopyranone ring.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: The compound’s derivatives may have potential as bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione involves its interaction with molecular targets through its trimethylsilyl group. This group can act as a protecting group, facilitating reactions that would otherwise be challenging. The benzothiopyranone core can participate in various chemical transformations, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Trimethylsilyl)ethynyl]benzoic acid
  • 2-(2H-Benzotriazol-2-yl)-4-methyl-6-{2-methyl-3-{1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl}propyl}phenol

Uniqueness

4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione is unique due to its combination of a trimethylsilyl group and a benzothiopyranone structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications.

Properties

CAS No.

94445-47-3

Molecular Formula

C12H16O3SSi

Molecular Weight

268.41 g/mol

IUPAC Name

(1,1-dioxo-2H-thiochromen-4-yl)oxy-trimethylsilane

InChI

InChI=1S/C12H16O3SSi/c1-17(2,3)15-11-8-9-16(13,14)12-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3

InChI Key

CBUTWWGOPSIXPQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CCS(=O)(=O)C2=CC=CC=C12

Origin of Product

United States

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